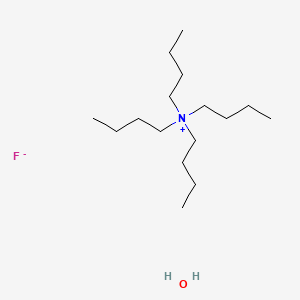

Tetrabutylammonium fluoride hydrate

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

tetrabutylazanium;fluoride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.FH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCWXKSHRQJGPH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87749-50-6, 22206-57-1 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87749-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium fluoride- 30-hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrabutylammonium fluoride hydrate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Tetrabutylammonium (B224687) Fluoride (B91410) Hydrate (B1144303) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium fluoride (TBAF) is a quaternary ammonium (B1175870) salt widely employed in organic synthesis as a source of the fluoride ion. Its utility in a vast array of chemical transformations, including as a desilylation agent, a base, and a phase-transfer catalyst, is critically dependent on its solubility in organic solvents. TBAF is commercially available in various forms, most commonly as the trihydrate (TBAF·3H₂O), and as solutions in tetrahydrofuran (B95107) (THF) and water.[1] The presence of the bulky, lipophilic tetrabutylammonium cation renders TBAF significantly more soluble in organic solvents compared to inorganic fluoride salts like potassium fluoride.[1] This guide provides a comprehensive overview of the solubility of TBAF hydrate in common organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts: Structure and Properties Influencing Solubility

TBAF is an ionic compound consisting of a large, nonpolar tetrabutylammonium cation and a small, highly electronegative fluoride anion. This structure dictates its solubility characteristics. The large organic cation enhances interactions with organic solvents through van der Waals forces, while the fluoride anion's ability to act as a hydrogen bond acceptor is significant, particularly in the presence of its waters of hydration.[2][3] TBAF is notably hygroscopic, readily absorbing atmospheric moisture, which can influence its solubility and reactivity.[1]

Solubility Profile of Tetrabutylammonium Fluoride Hydrate

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent Name | Abbreviation | Qualitative Solubility | Semi-Quantitative Data (approx. 25°C unless specified) |

| Polar Aprotic | Tetrahydrofuran | THF | Miscible/Highly Soluble[1][4][5] | Commercially available as a 1.0 M solution[1] |

| Acetonitrile | ACN | Miscible/Highly Soluble[1][4][5] | Excellent solubility, up to 2 M[2][6] | |

| Dimethylformamide | DMF | Miscible/Highly Soluble[1] | - | |

| Dimethyl sulfoxide | DMSO | Miscible/Highly Soluble[1][4][5] | Excellent solubility, up to 2 M[2][6] | |

| Ethers | Diethyl ether | Et₂O | Soluble[1] | - |

| Halogenated | Dichloromethane | DCM | Soluble[1] | - |

| Chloroform | CHCl₃ | Soluble[1] | - | |

| Hydrocarbons | Toluene | - | Sparingly soluble[1] | - |

| Hexane | - | Insoluble[1] | - | |

| Polar Protic | Water | H₂O | Soluble (as trihydrate)[4][7] | Commercially available as a 75% w/w aqueous solution[1] |

| Methanol | MeOH | Highly Soluble[4] | - |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, the following experimental protocols can be employed.

Gravimetric Method

This is a direct and reliable method for determining the solubility of a solid in a liquid.

Methodology:

-

Saturation: Add an excess amount of solid this compound to a known volume or mass of the desired organic solvent in a sealed container.[1]

-

Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure the solvent is fully saturated and equilibrium is reached.[1]

-

Separation: Carefully separate the undissolved solid from the saturated solution via filtration or centrifugation. It is crucial to minimize solvent evaporation during this step.[1]

-

Solvent Evaporation: Accurately weigh a portion of the clear, saturated solution into a pre-weighed container.[1]

-

Drying and Weighing: Remove the solvent under reduced pressure or by gentle heating. Ensure that the tetrabutylammonium fluoride does not decompose during this process.[1]

-

Calculation: Weigh the container with the dried solute. The difference in weight provides the mass of the dissolved TBAF. The solubility can then be expressed in various units such as g/100 mL or mol/L.[1]

Potentiometric Titration for Quaternary Ammonium Compound Quantification

This method can be adapted to determine the concentration of a saturated TBAF solution.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of TBAF in the desired solvent as described in steps 1 and 2 of the gravimetric method.[1]

-

Dilution: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the working range of the titration method.[1]

-

Titration: Titrate the diluted solution with a standardized solution of an anionic surfactant, such as sodium dodecyl sulfate (B86663) (SDS), using a surfactant-sensitive or nitrate (B79036) ion-selective electrode.[1] The endpoint is identified by a potential jump, which signifies the complete precipitation of the tetrabutylammonium-SDS ion pair.[1]

-

Calculation: The concentration of the original saturated solution, and therefore the solubility, can be calculated from the titrant volume, its concentration, and the dilution factor.[1]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for solubility determination.

Logical Relationship for Solubility Determination

This diagram outlines the logical steps and considerations in a typical solubility experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetrabutylammonium fluoride trihydrate Exporter | Tetrabutylammonium fluoride trihydrate Exporting Company | Tetrabutylammonium fluoride trihydrate International Distributor [multichemexports.com]

- 5. Tetrabutylammonium fluoride | 429-41-4 [chemicalbook.com]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. Fluorinated compounds,CAS#:87749-50-6,四丁基氟化铵三水合物,Tetrabutylammonium fluoride trihydrate [en.chemfish.com]

A Comprehensive Technical Guide to Tetrabutylammonium Fluoride (TBAF) Hydrate for Researchers and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a quaternary ammonium (B1175870) salt that has emerged as an indispensable reagent in modern organic synthesis and drug development. Its hydrated form is the most common commercially available variant, offering a versatile and soluble source of fluoride ions for a range of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of TBAF hydrate (B1144303), detailed experimental protocols for its key applications, and a discussion of its role in pharmaceutical research.

Physicochemical Properties

TBAF is a hygroscopic, white to off-white crystalline solid.[1] It is most commonly available as a trihydrate (TBAF·3H₂O), though other hydrated forms exist.[2][3] The presence of water molecules significantly influences its physical and chemical behavior.

General Properties

A summary of the key physical properties of TBAF and its common hydrate is presented in Table 1.

Table 1: Physical Properties of Tetrabutylammonium Fluoride and its Trihydrate

| Property | Value | Reference |

| Chemical Name | Tetrabutylammonium fluoride hydrate | [4] |

| Synonyms | TBAF hydrate, Tetra-n-butylammonium fluoride hydrate | [4] |

| Appearance | White to off-white crystalline solid | [1][5] |

| CAS Number | 22206-57-1 (hydrate), 87749-50-6 (trihydrate) | [3] |

| Molecular Formula | C₁₆H₃₆FN · xH₂O (hydrate), C₁₆H₄₂FNO₃ (trihydrate) | [2] |

| Molecular Weight | 261.46 g/mol (anhydrous basis), 315.51 g/mol (trihydrate) | [3] |

| Melting Point | 62-63 °C (lit.) | [3][4] |

| Hygroscopicity | Highly hygroscopic | [3][4] |

Solubility

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Abbreviation | Qualitative Solubility | Semi-Quantitative Data (approx. 25°C) | Reference |

| Tetrahydrofuran (B95107) | THF | Miscible/Highly Soluble | Commercially available as a 1.0 M solution | [3][7] |

| Acetonitrile | ACN | Miscible/Highly Soluble | Excellent solubility, up to 2 M | [2][7] |

| Dimethyl sulfoxide (B87167) | DMSO | Miscible/Highly Soluble | Excellent solubility, up to 2 M | [6][7] |

| Dichloromethane | DCM | Soluble | - | [7] |

| Chloroform | CHCl₃ | Soluble | - | [7] |

| Diethyl ether | Et₂O | Soluble | - | [7] |

| Toluene | - | Sparingly soluble | - | [7] |

| Hexane | - | Insoluble | - | [7] |

| Water | H₂O | Highly soluble | Commercially available as a 75% w/w aqueous solution | [1][3] |

Chemical Properties and Reactivity

The primary chemical utility of TBAF hydrate stems from its nature as a readily available source of fluoride ions (F⁻) in organic media. The tetrabutylammonium cation is large and lipophilic, which enhances the solubility of the salt in organic solvents and promotes the dissociation of the fluoride ion.

Role as a Fluoride Ion Source

The fluoride ion is a strong hydrogen bond acceptor and a potent nucleophile, particularly when it is not strongly solvated by protic solvents (so-called "naked" fluoride).[7] This reactivity is harnessed in several key synthetic transformations:

-

Desilylation: TBAF is the most common reagent for the cleavage of silyl (B83357) ether protecting groups from alcohols. The high affinity of silicon for fluoride drives this reaction, forming a strong Si-F bond and liberating the alcohol.

-

Nucleophilic Fluorination: TBAF can be used to introduce fluorine into organic molecules via nucleophilic substitution reactions, which is a critical transformation in the synthesis of many pharmaceuticals and agrochemicals.

-

Basicity: The fluoride ion is also a mild, non-nucleophilic base, making TBAF useful in elimination reactions such as dehydrohalogenations.[8]

The presence of water in TBAF hydrate can modulate the reactivity of the fluoride ion. While hydrated TBAF is effective for many applications, such as routine desilylations, strictly anhydrous conditions are often required for more sensitive substrates or for maximizing the rate of nucleophilic fluorination.[7]

Experimental Protocols

The following sections provide detailed methodologies for some of the most common applications of TBAF hydrate in organic synthesis.

Deprotection of Silyl Ethers (Desilylation)

The removal of silyl ether protecting groups is one of the most frequent uses of TBAF. The following is a general protocol for the deprotection of a tert-butyldimethylsilyl (TBDMS or TBS) ether.

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous THF (to make an approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1.0 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.

Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.

Nucleophilic Aromatic Fluorination

Anhydrous TBAF is a highly effective reagent for nucleophilic aromatic substitution reactions.

Materials:

-

Aryl halide or nitroarene (e.g., 4-nitrochlorobenzene)

-

Anhydrous tetrabutylammonium fluoride (TBAF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve anhydrous TBAF (1.3 equivalents) in anhydrous DMSO.

-

Add the aryl halide or nitroarene (1.0 equivalent) to the TBAF solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few minutes to a few hours. Monitor by TLC or GC-MS.

-

After completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash chromatography or distillation.

Preparation of Anhydrous Tetrabutylammonium Fluoride

For reactions requiring strictly anhydrous conditions, it is often necessary to prepare anhydrous TBAF from its hydrated form. Traditional drying methods like heating under vacuum can lead to decomposition. A reliable method involves the reaction of hexafluorobenzene (B1203771) with tetrabutylammonium cyanide.

Materials:

-

Hexafluorobenzene

-

Tetrabutylammonium cyanide (TBACN)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetrabutylammonium cyanide in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of hexafluorobenzene in anhydrous THF to the cooled TBACN solution.

-

Allow the reaction mixture to warm slowly to room temperature and stir for several hours.

-

The resulting solution of anhydrous TBAF in THF can be used directly, or the solvent can be removed under reduced pressure at low temperature to yield anhydrous TBAF as a solid. The solid should be stored under an inert atmosphere at low temperature.

References

- 1. Tetrabutylammonium fluoride trihydrate Exporter | Tetrabutylammonium fluoride trihydrate Exporting Company | Tetrabutylammonium fluoride trihydrate International Distributor [multichemexports.com]

- 2. globallinker.com [globallinker.com]

- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 4. Tetrabutylammonium fluoride | 429-41-4 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. The use of tetrabutylammonium fluoride to promote N- and O-(11) C-methylation reactions with iodo[(11) C]methane in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Decisive Role of Water in the Reactivity of Tetrabutylammonium Fluoride Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a widely utilized reagent in organic synthesis, primarily as a source of nucleophilic fluoride and as a mild base. Commercially available as a hydrated solid or as a solution in tetrahydrofuran (B95107) (THF), the water content of TBAF is a critical parameter that profoundly influences its reactivity. This technical guide provides a comprehensive analysis of the role of water in TBAF hydrate (B1144303) reactivity, offering quantitative data, detailed experimental protocols, and mechanistic insights to enable researchers to optimize its use in chemical synthesis. Anhydrous TBAF exhibits dramatically enhanced reactivity compared to its hydrated counterparts, reducing reaction times for nucleophilic fluorinations from hours to mere minutes.[1][2] Conversely, in sensitive applications such as the deprotection of silyl (B83357) ethers on delicate substrates, the presence of even small amounts of water can be detrimental to reaction efficiency.[3] This guide will elucidate these effects, providing a clear framework for the rational selection and application of TBAF in its various forms.

The "Naked" Fluoride and the Influence of Hydration

The efficacy of TBAF as a fluoride source stems from the large, non-coordinating tetrabutylammonium cation ((n-Bu)₄N⁺), which results in a weakly solvated and highly reactive "naked" fluoride ion in aprotic solvents.[4] However, the fluoride anion is a strong hydrogen bond acceptor and readily associates with water molecules.[5] This hydration shell significantly diminishes the nucleophilicity of the fluoride ion, thereby reducing its reactivity.

The level of hydration is a key determinant of TBAF's performance. While commercially available TBAF trihydrate (TBAF·3H₂O) is convenient to handle, its reactivity is considerably lower than that of anhydrous TBAF.[1][2] The preparation of truly anhydrous TBAF is challenging as traditional drying methods, such as heating under vacuum, can induce Hofmann elimination, a decomposition pathway that is ironically catalyzed by the presence of hydroxylic species like water.

Data Presentation: Quantitative Comparison of TBAF Reactivity

The following tables summarize the quantitative differences in reactivity between anhydrous and hydrated forms of TBAF in two of its most common applications: nucleophilic fluorination and desilylation.

Table 1: Nucleophilic Fluorination of Benzyl Bromide

| Reagent Form | Reaction Time | Yield of Benzyl Fluoride | Reference |

| Anhydrous TBAF | < 5 minutes | Quantitative | [2] |

| "Physically Dried" TBAF (Hydrated) | 8 to 12 hours | Not specified, but significantly lower | [1][2] |

Table 2: Effect of Water Content on Desilylation of Silyl Ethers

| Substrate Type | TBAF Water Content | Observation | Reference |

| Pyrimidine Ribonucleosides | > 5% | Incomplete deprotection | [3] |

| Pyrimidine Ribonucleosides | ≤ 5% | Effective deprotection | [3] |

| Adenosine and Guanosine Ribonucleosides | up to 17% (w/w) | No detectable effect on the rate of desilylation | [3] |

| Primary Alcohol TBDMS Ether | 1M TBAF in THF (contains 4.5-5% water) | 32% yield after 45 minutes (decomposition observed) | [6] |

Table 3: Relative Rate of Cleavage of Common Silyl Ethers with TBAF

| Silyl Ether | Abbreviation | Relative Rate of Cleavage (Qualitative) | Reference |

| Trimethylsilyl | TMS | Very Fast | [7] |

| Triethylsilyl | TES | Fast | [7] |

| tert-Butyldimethylsilyl | TBDMS, TBS | Moderate | [7] |

| tert-Butyldiphenylsilyl | TBDPS | Slow | [7] |

| Triisopropylsilyl | TIPS | Very Slow | [7] |

Experimental Protocols

Protocol 1: Desilylation of a tert-Butyldimethylsilyl (TBDMS) Ether using TBAF Trihydrate

This protocol is a general procedure for the deprotection of a TBDMS-protected alcohol using commercially available TBAF trihydrate.

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).

-

Add TBAF·3H₂O (1.1-1.5 equiv.) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Dilute the mixture with dichloromethane and transfer to a separatory funnel.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.[7][8]

Protocol 2: In Situ Generation and Use of Anhydrous TBAF for Nucleophilic Fluorination

This protocol, adapted from the work of Sun and DiMagno, describes the preparation of highly reactive, anhydrous TBAF for applications such as SNAr reactions.[9] This procedure must be carried out under strictly anhydrous and inert conditions.

Materials:

-

Tetrabutylammonium cyanide (TBACN)

-

Hexafluorobenzene (B1203771) (C₆F₆)

-

Anhydrous polar aprotic solvent (e.g., THF, acetonitrile (B52724), or DMSO)

-

Schlenk flask or similar apparatus for reactions under an inert atmosphere

-

Syringes for reagent transfer

-

Substrate for fluorination (e.g., an activated aryl chloride)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve TBACN (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to the appropriate temperature (-65°C for THF; room temperature for acetonitrile or DMSO).

-

In a separate dry flask, prepare a solution of hexafluorobenzene (0.17 equivalents) in the same anhydrous solvent.

-

Slowly add the hexafluorobenzene solution via syringe to the stirred TBACN solution.

-

Allow the reaction mixture to stir for 1 hour at the chosen temperature. The formation of a precipitate (hexacyanobenzene) which scavenges residual water will be observed.

-

The resulting solution containing anhydrous TBAF can be used directly.

-

Cool the anhydrous TBAF solution to the desired reaction temperature (e.g., -40°C).

-

Add the substrate for fluorination to the solution.

-

Monitor the reaction by an appropriate method (e.g., NMR, GC-MS, or TLC). Reactions are often complete within minutes.[10]

-

Upon completion, the reaction can be worked up by appropriate aqueous quench and extraction procedures.

Mechanistic Insights and Visualizations

Mechanism of TBAF-Mediated Desilylation

The desilylation of a silyl ether by TBAF proceeds via a nucleophilic attack of the "naked" fluoride ion on the silicon atom. This forms a transient, pentacoordinate silicon intermediate. The high strength of the newly formed silicon-fluorine bond provides the thermodynamic driving force for the cleavage of the silicon-oxygen bond, releasing the alkoxide, which is subsequently protonated during workup to yield the alcohol.

Experimental Workflow for In Situ Generation of Anhydrous TBAF

The following diagram illustrates the key steps in the preparation and use of anhydrous TBAF for a subsequent chemical transformation.

The Role of Water in Hofmann Elimination of TBAF

The decomposition of TBAF via Hofmann elimination is a significant challenge, particularly when attempting to prepare the anhydrous salt by heating its hydrates. This E2 reaction, which yields tributylamine, butene, and water, is catalyzed by hydroxylic solvents, including water itself. The hydroxide (B78521) or alkoxide acts as a base to deprotonate a β-hydrogen of the tetrabutylammonium cation, facilitating the elimination.

Conclusion

The presence of water has a profound and often dichotomous effect on the reactivity of tetrabutylammonium fluoride. For reactions requiring a highly potent nucleophilic fluoride source, such as SNAr fluorinations, the use of anhydrous TBAF is paramount, offering dramatic rate enhancements. In contrast, for applications like the deprotection of sensitive silyl ethers, the water content of commercially available TBAF hydrates must be carefully considered and, in some cases, minimized to prevent side reactions and ensure complete conversion. By understanding the principles outlined in this guide, researchers can harness the full synthetic potential of TBAF, selecting the appropriate form of the reagent and optimizing reaction conditions to achieve their desired chemical transformations with greater efficiency and control.

References

- 1. benchchem.com [benchchem.com]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]

Tetrabutylammonium Fluoride Hydrate as a Phase Transfer Catalyst: A Comprehensive Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Dated: December 21, 2025

Core Summary

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), particularly in its hydrated form (TBAF·xH₂O), has established itself as a versatile and highly effective phase transfer catalyst (PTC) for a multitude of organic transformations. Its capacity to transport fluoride and other anions from an aqueous or solid phase into an organic medium facilitates reactions between otherwise immiscible reactants. This guide offers an in-depth technical overview of TBAF hydrate's function as a phase transfer catalyst, covering its mechanism, key applications in synthesis, detailed experimental protocols, and comparative performance data.

Introduction to Tetrabutylammonium Fluoride Hydrate (B1144303)

Tetrabutylammonium fluoride is a quaternary ammonium (B1175870) salt, commonly supplied as a trihydrate (TBAF·3H₂O).[1] The lipophilic character of the tetrabutylammonium cation ensures its solubility in organic solvents, while the fluoride anion can be efficiently shuttled from a polar to a non-polar environment.[1] This dual nature underpins its utility as a phase transfer catalyst.[1] Beyond phase transfer catalysis, TBAF is also widely employed as a desilylation agent, a nucleophilic fluoride source for fluorination reactions, and a mild base.[1] As a phase transfer catalyst, it presents a greener and more efficient option compared to conventional methods that may necessitate harsh conditions or toxic solvents.[1]

Mechanism of Phase-Transfer Catalysis with TBAF Hydrate

The catalytic action of TBAF hydrate in phase transfer catalysis is driven by the ability of the tetrabutylammonium cation ([N(Bu)₄]⁺) to encapsulate and transport anions (like F⁻) across the interface of two immiscible phases. The water molecules of hydration are integral to this process, as they solvate the fluoride ion and modulate its reactivity.

The catalytic cycle in a biphasic nucleophilic substitution reaction is generally understood to proceed via the following steps:

-

Anion Exchange: At the aqueous-organic or solid-organic interface, the tetrabutylammonium cation exchanges its counter-ion for a reactant anion (e.g., fluoride from KF or hydroxide (B78521) from NaOH).

-

Phase Transfer: The newly formed lipophilic ion pair, [N(Bu)₄]⁺Y⁻, migrates into the bulk organic phase.

-

Reaction: Within the organic phase, the poorly solvated ("naked") anion exhibits high reactivity and reacts with the organic substrate (R-X) to form the product (R-Y).

-

Catalyst Regeneration: The tetrabutylammonium cation, now paired with the leaving group (X⁻), returns to the aqueous or solid phase, where it can undergo another anion exchange, thus perpetuating the catalytic cycle.

Visualizing the Catalytic Cycle

The Influence of Hydration on Reactivity

The water molecules in TBAF hydrate play a critical role by forming hydrogen bonds with the fluoride anion. This hydration shell tempers the anion's nucleophilicity and basicity. While a large excess of water can be detrimental by creating a tight solvation shell, the defined amount of water in the hydrate can improve reaction selectivity, for example, by favoring substitution reactions over elimination side reactions.

Synthetic Applications

TBAF hydrate is a proficient phase transfer catalyst for several classes of organic reactions that are fundamental in the synthesis of pharmaceuticals and other high-value chemicals.

Nucleophilic Fluorination

TBAF is a highly effective source of fluoride for the synthesis of organofluorine compounds via nucleophilic substitution of alkyl halides and sulfonates.

Table 1: Comparative Yields in the Nucleophilic Fluorination of 2-(3-iodopropoxy)naphthalene

| Fluoride Source | Solvent | Time (h) | Yield (%) | Reference |

| TBAF | Acetonitrile (B52724) | 1 | 38 | [2] |

| CsF | t-amyl alcohol | 1 | 5 | [2] |

| TBAF | t-amyl alcohol | 1 | 76 | [2] |

Alkylation of Active Methylene (B1212753) Compounds

TBAF hydrate effectively catalyzes the alkylation of active methylene compounds, such as diethyl malonate, by facilitating their deprotonation with a solid base (e.g., K₂CO₃) and the subsequent reaction with an alkyl halide.

Williamson Ether Synthesis

The O-alkylation of phenols and alcohols via the Williamson ether synthesis can be efficiently promoted by TBAF hydrate under mild, biphasic conditions.

Synthesis of 2-Arylbenzothiazoles

TBAF demonstrates excellent catalytic activity in the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and various aldehydes in an aqueous medium, highlighting its utility in green chemistry.

Table 2: Catalyst and Solvent Effects on the Synthesis of 2-Phenylbenzothiazole

| Catalyst (10 mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| TBAF | Water | Reflux | 1 | 94 | [1] |

| TBAB | Water | Reflux | 3 | 85 | [1] |

| TEBA | Water | Reflux | 4 | 70 | [1] |

| Aliquat-336 | Water | Reflux | 5 | 65 | [1] |

| TBAF | Ethanol (B145695) | Reflux | 2 | 88 | [1] |

| TBAF | Acetonitrile | Reflux | 3 | 75 | [1] |

| TBAF | Dichloromethane | Reflux | 5 | 40 | [1] |

| TBAF | Toluene | Reflux | 6 | 35 | [1] |

Detailed Experimental Protocols

The following protocols are representative of the use of TBAF hydrate as a phase transfer catalyst.

Nucleophilic Fluorination of an Alkyl Mesylate

A solution of the alkyl mesylate (1.0 mmol) and TBAF trihydrate (1.5 mmol) in a suitable solvent such as THF or t-amyl alcohol (5 mL) is stirred at 60-80 °C. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with diethyl ether (20 mL), and washed sequentially with water (2 x 10 mL) and brine (10 mL). The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by silica (B1680970) gel chromatography.

Alkylation of Diethyl Malonate

In a round-bottom flask, diethyl malonate (1.1 mmol), anhydrous potassium carbonate (2.0 mmol), and TBAF trihydrate (0.1 mmol) are combined in acetonitrile (10 mL). The mixture is stirred at room temperature for 15 minutes before the addition of the alkyl halide (1.0 mmol). The reaction is then heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography.

Williamson Ether Synthesis

A mixture of the phenol (B47542) (1.0 mmol), powdered potassium hydroxide (1.5 mmol), and TBAF trihydrate (0.1 mmol) in acetonitrile (10 mL) is stirred vigorously at room temperature for 30 minutes. The alkyl halide (1.2 mmol) is then added, and stirring is continued at room temperature or with gentle warming (40-60 °C). After the reaction is complete as indicated by TLC, water (10 mL) is added, and the product is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude ether is purified by column chromatography.

Synthesis of 2-Arylbenzothiazoles

A mixture of 2-aminothiophenol (1.0 mmol), an aromatic aldehyde (1.0 mmol), and TBAF (0.1 mmol) in water (5 mL) is heated to reflux for 1-2 hours.[1] The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration. The crude product is washed with cold water and recrystallized from ethanol to yield the pure 2-arylbenzothiazole.[1]

Experimental Workflow for 2-Arylbenzothiazole Synthesis

Conclusion

Tetrabutylammonium fluoride hydrate is a highly effective and versatile phase transfer catalyst with significant applications in modern organic synthesis. Its ability to promote reactions between immiscible reactants under mild and often environmentally benign conditions makes it a valuable tool for researchers, particularly in the pharmaceutical industry where the development of efficient and sustainable synthetic methodologies is a key objective. The protocols and comparative data provided herein serve as a practical resource for the successful implementation of TBAF hydrate in a range of synthetic applications.

References

The Dual Nature of Tetrabutylammonium Fluoride Hydrate: A Technical Guide to its Basicity

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a quaternary ammonium (B1175870) salt widely utilized in organic synthesis. While it is renowned as a source of nucleophilic fluoride for desilylation and fluorination reactions, its role as a base is equally significant, albeit more complex.[1][2] This guide provides an in-depth exploration of the basicity of tetrabutylammonium fluoride hydrate (B1144303), offering quantitative data, experimental insights, and visual representations of its chemical behavior.

The Core of Basicity: The "Naked" Fluoride Ion and the Influence of Hydration

The basicity of TBAF originates from the fluoride anion (F⁻). In solution, the large, non-coordinating tetrabutylammonium cation shields the fluoride anion, creating a "naked" and highly reactive species.[3] However, the commercially available form of TBAF is typically a trihydrate (TBAF·3H₂O), and the degree of hydration is the most critical factor governing its basicity.

In its anhydrous form, TBAF is a powerful base capable of deprotonating even weakly acidic C-H bonds.[4] The presence of water molecules in the hydrate form significantly tempers this basicity. Water solvates the fluoride ion through strong hydrogen bonds, reducing its availability to act as a base. Consequently, TBAF hydrate behaves as a mild organic base.[1] The level of hydration directly correlates with the reagent's basicity—the drier the TBAF, the stronger the base.[4]

This tunable basicity makes TBAF a versatile tool, but it also necessitates careful control of reaction conditions to avoid undesirable side reactions. One of the most common side reactions is the Hofmann elimination, a decomposition pathway promoted by the basicity of the fluoride ion, especially at elevated temperatures.[5]

Quantitative Insights into Basicity

Quantifying the basicity of TBAF hydrate with a precise pKa value is challenging due to its strong dependence on the solvent and the exact water content. However, its applications in various reactions provide a qualitative understanding of its strength.

| Application as a Base | Type of Proton Abstracted | Relative Basicity | References |

| Aldol Reactions | α-protons of ketones/aldehydes | Mild | [1] |

| Michael Additions | Protons of active methylene (B1212753) compounds | Mild | [1] |

| Dehydrohalogenations | Protons β to a leaving group | Mild to Moderate | [6] |

| Deprotection of Alcohols | Hydroxyl protons | Mild | [2] |

Experimental Protocols: Handling and Application

Precise and reproducible results when using TBAF as a base hinge on consistent preparation and handling of the reagent.

General Protocol for a TBAF-Mediated Elimination Reaction

This protocol outlines a general procedure for the dehydrohalogenation of an alkyl halide to an alkene using TBAF hydrate.

Materials:

-

Alkyl halide substrate

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyl halide substrate in anhydrous THF.

-

Add TBAF·3H₂O (typically 1.1 to 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or heat as required. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography, distillation, or recrystallization as needed.

Visualizing the Mechanisms of Basicity

The following diagrams, generated using Graphviz, illustrate the key chemical principles underlying the basicity of TBAF hydrate.

Caption: Influence of Hydration on Fluoride Basicity.

Caption: TBAF as a Base in an E2 Elimination Reaction.

Caption: Hofmann Elimination of TBAF.

Conclusion

Tetrabutylammonium fluoride hydrate is a multifaceted reagent whose utility extends beyond its role as a fluoride source. Its capacity to act as a mild base is a significant asset in organic synthesis, enabling a variety of transformations under relatively gentle conditions. A thorough understanding of the pivotal role of hydration in modulating its basicity is paramount for researchers and drug development professionals to effectively harness its synthetic potential while mitigating undesirable side reactions. The careful control of water content and reaction temperature allows for the fine-tuning of its reactivity, making TBAF hydrate an indispensable tool in the modern synthetic chemist's arsenal.

References

An In-depth Technical Guide to the Synthesis and Preparation of Tetrabutylammonium Fluoride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a quaternary ammonium (B1175870) salt widely utilized in organic synthesis as a source of the fluoride ion. Its hydrated form, typically the trihydrate (TBAF·3H₂O), is a common and versatile reagent in both laboratory and industrial settings. This guide provides a comprehensive overview of the primary methods for the synthesis and preparation of TBAF hydrate (B1144303), tailored for professionals in research and drug development.

Introduction

Tetrabutylammonium fluoride is a hygroscopic, white to off-white solid that is highly soluble in organic solvents.[1][2] This property makes it an effective reagent for a variety of chemical transformations where the fluoride ion is required in a non-aqueous environment.[2] Its primary applications include acting as a powerful desilylating agent for the removal of silyl (B83357) ether protecting groups, a mild base, a phase-transfer catalyst, and a source of fluoride for nucleophilic fluorination reactions.[3][4][5] Due to the strong hydrogen bond accepting nature of the fluoride ion, TBAF readily absorbs moisture, and it is most commonly available and used as its trihydrate or as a solution in tetrahydrofuran (B95107) (THF).[2][6] The presence of water can influence its reactivity, making the choice of synthesis method and the hydration state of the final product critical for specific applications.[7]

Synthesis Methodologies

Several methods have been developed for the synthesis of TBAF hydrate. The choice of method often depends on the desired purity, scale, and the available starting materials. The most common approaches are detailed below.

1. Halide Exchange Reaction

A straightforward and widely used method for preparing TBAF hydrate involves the reaction of a tetrabutylammonium halide (typically bromide) with a fluoride salt, such as potassium fluoride, in an aqueous solution.[8] This method is advantageous due to its mild reaction conditions and the use of readily available and inexpensive starting materials.[8]

Experimental Protocol: Halide Exchange from Tetrabutylammonium Bromide [8]

-

Dissolution: In a 1 L four-necked flask equipped with a mechanical stirrer, add 80.57 g (0.25 mol) of tetrabutylammonium bromide and 21.79 g (0.375 mol) of potassium fluoride to 600 mL of deionized water.

-

Stirring: Stir the mixture mechanically until all solids are completely dissolved.

-

Crystallization: Place the flask in a low-temperature bath maintained at 1-10°C. A significant amount of solid will precipitate within 30 minutes.

-

Isolation: Continue the crystallization for an additional hour to maximize the yield. The resulting white solid, a tetrabutylammonium fluoride clathrate hydrate, is then collected by suction filtration.

-

Washing: Wash the collected solid with a small amount of cold deionized water.

-

Drying: Dry the solid under vacuum at 40°C for 24 hours to yield tetrabutylammonium fluoride trihydrate as a white solid.

2. Ion-Exchange Chromatography

Another common method for the preparation of TBAF hydrate involves the use of an ion-exchange resin.[1][4] In this process, an aqueous solution of a tetrabutylammonium salt, such as the bromide, is passed through a column packed with a strong basic anion-exchange resin that has been charged with fluoride ions.

Experimental Protocol: Ion-Exchange Method [1][4]

-

Resin Preparation: Prepare a column with a strong basic anion-exchange resin (e.g., Amberlite). Wash the resin thoroughly with deionized water.

-

Fluoride Charging: Pass a solution of aqueous hydrogen fluoride through the resin to replace the original counter-ions with fluoride ions. Continue this process until the eluent is free of other anions.

-

Washing: Wash the resin with deionized water until the eluent is neutral.

-

TBAF Formation: Pass a solution of tetrabutylammonium bromide in deionized water through the fluoride-charged resin.

-

Elution and Collection: The eluent containing the tetrabutylammonium fluoride is collected.

-

Concentration and Drying: The aqueous solution is concentrated under reduced pressure, and the resulting solid is dried under vacuum to yield TBAF hydrate.

3. Neutralization of Tetrabutylammonium Hydroxide (B78521)

TBAF can also be synthesized by the neutralization of tetrabutylammonium hydroxide with hydrofluoric acid.[6] This method allows for the direct formation of TBAF, but requires careful handling of corrosive hydrofluoric acid.

Experimental Protocol: Neutralization [6]

-

Reaction Setup: In a suitable vessel, place an aqueous solution of tetrabutylammonium hydroxide.

-

Neutralization: Carefully add an aqueous solution of hydrogen fluoride dropwise with stirring until the solution is neutralized. The pH should be monitored closely.

-

Water Removal: Remove the water from the resulting solution under vacuum to obtain the TBAF hydrate.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods described.

| Synthesis Method | Starting Materials | Molar Ratio (TBA-X : Fluoride Source) | Solvent | Temperature (°C) | Yield (%) | Water Content (%) | Reference |

| Halide Exchange (TBA-Br) | Tetrabutylammonium bromide, Potassium fluoride | 1 : 1.5 | Water | 1-10 | 87.9 | 17.06 | [8] |

| Halide Exchange (TBA-Cl) | Tetrabutylammonium chloride, Potassium fluoride | 1 : 1.5 | Water | 1-10 | 76.7 | 17.36 | [8] |

| Halide Exchange (TBA-I) | Tetrabutylammonium iodide, Potassium fluoride | 1 : 1.5 | Water | 1-10 | 76.8 | 15.94 | [8] |

Visualized Workflows

The following diagrams illustrate the workflows for the key synthesis methods.

Caption: Workflow for TBAF Hydrate Synthesis via Halide Exchange.

Caption: Workflow for TBAF Hydrate Synthesis via Ion-Exchange.

Applications in Drug Development

TBAF hydrate is a crucial reagent in drug development due to its role in facilitating key synthetic transformations. Its ability to act as a desilylating agent is paramount in the synthesis of complex molecules where hydroxyl groups are temporarily protected as silyl ethers.[9] This is particularly important in the synthesis of nucleoside analogues and macrolides.[9] Furthermore, its application as a fluoride source is critical for the synthesis of fluorinated pharmaceuticals, where the introduction of fluorine can significantly enhance metabolic stability and bioavailability.[4][10] The mild reaction conditions often associated with TBAF make it suitable for use with sensitive and complex substrates commonly encountered in drug discovery.[3]

Conclusion

The synthesis of tetrabutylammonium fluoride hydrate can be achieved through several reliable methods, with the halide exchange reaction being one of the most practical and economical for large-scale preparation. The choice of method will ultimately be guided by the specific requirements of the application, including desired purity and sensitivity to residual water. For researchers and professionals in drug development, a thorough understanding of these synthetic routes and the properties of TBAF hydrate is essential for its effective application in the synthesis of novel therapeutic agents.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Tetra-n-Butyl Ammonium Fluoride (TBAF) as an Efficient Catalyst | Bentham Science [benthamscience.com]

- 6. Page loading... [wap.guidechem.com]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. CN104803858A - A kind of method for preparing tetrabutylammonium fluoride trihydrate - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Tetrabutylammonium Fluoride (TBAF) Hydrate: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) hydrate (B1144303) stands as a cornerstone reagent in modern organic synthesis, primarily utilized as a fluoride ion source for the cleavage of silyl (B83357) ether protecting groups and as a non-nucleophilic base. Its efficacy, however, is matched by its potential hazards, necessitating a thorough understanding of its properties and stringent adherence to safety protocols. This guide provides an in-depth overview of the safe handling, application, and disposal of TBAF hydrate, tailored for laboratory and drug development settings.

Physicochemical and Toxicological Profile

A comprehensive understanding of the physicochemical and toxicological properties of TBAF hydrate is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of TBAF Hydrate

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid | [1] |

| Molecular Formula | C₁₆H₃₆FN·xH₂O | [1] |

| Molecular Weight | 261.46 g/mol (anhydrous basis) | [2] |

| Melting Point | 58 - 60 °C (trihydrate) | [1] |

| Solubility | Soluble in water and many organic solvents | [3] |

| Stability | Stable under normal temperatures and pressures. Hygroscopic.[1][4] | |

| Decomposition | Anhydrous TBAF can undergo Hofmann elimination at elevated temperatures, producing tributylamine (B1682462) and hydrogen fluoride.[5] |

Table 2: Toxicological Data and Exposure Limits for Fluorides

| Parameter | Value | Reference(s) |

| OSHA PEL (as F) | 2.5 mg/m³ (8-hour TWA) | [1] |

| Primary Hazards | Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation.[1][4][5][6] | |

| Routes of Exposure | Inhalation, ingestion, skin and eye contact | [1] |

Hazard Identification and Risk Mitigation

TBAF hydrate is classified as a hazardous substance, primarily due to its corrosivity (B1173158) and toxicity. When in solution with flammable solvents like tetrahydrofuran (B95107) (THF), the mixture presents a significant fire hazard.[5]

Engineering Controls

The primary defense against exposure to TBAF hydrate is the implementation of robust engineering controls.

-

Chemical Fume Hood: All manipulations of TBAF hydrate, including weighing, transferring, and its use in reactions, must be performed within a certified and properly functioning chemical fume hood.[4]

-

Ventilation: The laboratory should be equipped with adequate general ventilation to supplement the local exhaust of the fume hood.

-

Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in the immediate vicinity of where TBAF hydrate is handled.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent direct contact with TBAF hydrate.

Table 3: Recommended Personal Protective Equipment for Handling TBAF Hydrate

| PPE Category | Specification | Rationale | Reference(s) |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage. | [5] |

| Hand Protection | Butyl rubber or neoprene gloves. | Provides a barrier against skin contact which can cause severe burns. | [5] |

| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental splashes and contact. | [5] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be available for emergency situations or when engineering controls are insufficient. | Protects the respiratory tract from corrosive vapors. | [5] |

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving TBAF hydrate.

General Protocol for Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol provides a starting point for the cleavage of TBDMS ethers. Optimization may be required based on the specific substrate.[7]

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous THF to make an approximately 0.1 M solution.

-

Cool the solution to 0 °C using an ice bath.

-

Add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 45 minutes to a few hours, allowing the mixture to warm to room temperature.[8]

-

Upon completion, dilute the reaction mixture with dichloromethane.[8]

-

Quench the reaction by adding water.[8]

-

Separate the organic layer and wash it with brine.[8]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by flash column chromatography on silica gel.[8]

Note on Basicity: The TBAF reagent is basic and may cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[7][8]

Work-up Procedure for Removal of TBAF Residues

This protocol is particularly useful when the deprotected product is water-soluble, making traditional aqueous workups challenging.

Procedure:

-

Following the reaction, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a minimal amount of a suitable organic solvent.

-

Add silica gel to the solution to adsorb the product and TBAF salts.

-

Filter the silica gel and wash it thoroughly with the same organic solvent.

-

Elute the product from the silica gel using a more polar solvent system, leaving the TBAF salts adsorbed on the silica.

Signaling Pathways and Workflow Diagrams

Visual representations of workflows and logical relationships are crucial for ensuring procedural accuracy and safety.

Caption: Risk assessment workflow for handling TBAF hydrate.

Caption: Experimental workflow for TBDMS deprotection using TBAF.

Storage, Spills, and Waste Disposal

Proper storage and disposal procedures are critical to maintaining a safe laboratory environment.

Storage

-

Store TBAF hydrate in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

-

Due to its hygroscopic nature, storage under an inert atmosphere is recommended.[4]

-

Solutions of TBAF in THF should be kept cool and tightly sealed, as THF is volatile and can form explosive peroxides.[9][10]

Spill Management

-

In the event of a spill, evacuate the area and ensure adequate ventilation.

-

Wearing appropriate PPE, sweep or vacuum up the solid material and place it into a suitable, labeled disposal container. Avoid generating dust.[1]

-

For solutions, absorb the spill with an inert material and place it in a sealed container for disposal.

Waste Disposal

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1]

A general procedure for the neutralization and disposal of TBAF waste involves the following steps:

-

Segregation and Labeling: Collect all TBAF waste in a clearly labeled, dedicated container marked as "Hazardous Waste" and "Corrosive."

-

Neutralization: A common method for treating fluoride-containing waste is precipitation with a calcium salt. Under controlled conditions and in a fume hood, a solution of calcium chloride can be added to the TBAF waste. This will precipitate the fluoride as insoluble calcium fluoride.[3]

-

Filtration: The solid calcium fluoride can be separated by filtration.

-

Disposal: Both the filtered solid and the remaining liquid, which contains the tetrabutylammonium cation, should be disposed of as hazardous waste through a licensed professional waste disposal service.[3][11]

Caption: General workflow for the disposal of TBAF hydrate waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving TBAF hydrate.

Table 4: First Aid Measures for TBAF Hydrate Exposure

| Exposure Route | First Aid Procedure | Reference(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][6] |

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely harness the synthetic utility of TBAF hydrate while minimizing the associated risks. A proactive approach to safety, including thorough planning, the consistent use of appropriate controls, and preparedness for emergencies, is paramount.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 3. What are the waste disposal methods for Tetrabutylammonium Fluoride? - Blog [chemkente.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. Tetrabutylammonium Fluoride | 22206-57-1 | TCI AMERICA [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 10. westliberty.edu [westliberty.edu]

- 11. benchchem.com [benchchem.com]

Tetrabutylammonium fluoride hydrate CAS number and molecular weight

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the properties, applications, and handling of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) hydrate (B1144303).

Core Chemical and Physical Properties

Tetrabutylammonium fluoride hydrate is a quaternary ammonium (B1175870) salt with the chemical formula [CH₃(CH₂)₃]₄NF·xH₂O. It is widely utilized in organic synthesis as a source of the fluoride ion and as a base. The properties of TBAF can vary depending on the degree of hydration.

| Property | Value | Reference |

| CAS Number | 22206-57-1 | [1][2][3] |

| Molecular Formula | C₁₆H₃₈FNO | |

| Molecular Weight (Anhydrous) | 261.46 g/mol | [3] |

| Molecular Weight (Hydrate) | Varies with water content. 327.23 g/mol has also been reported.[1] | |

| Appearance | Yellow solid | |

| Melting Point | 62-63 °C | [3] |

| Purity | Typically >98% | [1] |

Note: A common form is the trihydrate, with CAS number 87749-50-6 and a molecular weight of 315.51 g/mol .[4][5]

Applications in Research and Development

This compound is a versatile reagent in organic chemistry, primarily known for its role in the removal of silyl (B83357) ether protecting groups. Its utility also extends to acting as a catalyst and a source of fluoride for fluorination reactions.

Deprotection of Silyl Ethers

The most common application of TBAF is in the cleavage of silyl ethers, which are frequently used to protect hydroxyl groups during multi-step organic syntheses. The fluoride ion's high affinity for silicon drives this reaction.

An illustrative experimental workflow for a typical deprotection reaction is provided below.

Experimental Protocol: Desilylation

A representative protocol for the desilylation of a silyl ether is as follows:

-

Dissolution : Dissolve the silyl ether substrate in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1 M.

-

Addition of TBAF : To this solution, add 1.1 equivalents of a 1.0 M solution of this compound in THF dropwise at room temperature.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the desired alcohol.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard | Precaution |

| Corrosive | Causes severe skin burns and eye damage. |

| Handling | Wear protective gloves, protective clothing, eye protection, and face protection. |

| Storage | Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from heat and direct sunlight. |

| First Aid (Eyes) | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor. |

The logical relationship for handling and safety is outlined in the diagram below.

References

- 1. BioOrganics [bioorganics.biz]

- 2. strem.com [strem.com]

- 3. Tetrabutylammonium fluoride 98 22206-57-1 [sigmaaldrich.com]

- 4. Tetrabutylammonium fluoride trihydrate | 87749-50-6 [chemicalbook.com]

- 5. 87749-50-6・Tetrabutylammonium Fluoride Trihydrate・208-10931[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Methodological & Application

Protocol for the Deprotection of Silyl Ethers Using Tetrabutylammonium Fluoride (TBAF) Hydrate

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the deprotection of silyl (B83357) ethers utilizing tetrabutylammonium (B224687) fluoride (B91410) (TBAF) hydrate (B1144303). Silyl ethers are extensively used as protecting groups for hydroxyl functionalities in organic synthesis due to their stability and ease of installation.[1] TBAF is a highly effective and widely used reagent for the cleavage of these silicon-oxygen bonds, offering mild reaction conditions and good functional group tolerance.[1][2] This application note details the reaction mechanism, experimental protocols for various silyl ethers, and a tabulated summary of reaction conditions and yields. Additionally, it includes graphical representations of the reaction mechanism and a general experimental workflow to aid in procedural understanding.

Introduction

In multi-step organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis, the protection of reactive functional groups is a critical strategy. Silyl ethers are among the most common protecting groups for alcohols, phenols, and other hydroxyl-containing molecules.[1] Their popularity stems from their straightforward introduction, tunable stability based on the substituents on the silicon atom, and reliable cleavage under specific conditions.[1]

Tetrabutylammonium fluoride (TBAF) is a quaternary ammonium (B1175870) salt that serves as an excellent source of fluoride ions in organic solvents.[2] Its high solubility in common organic solvents like tetrahydrofuran (B95107) (THF) makes it a versatile reagent for the deprotection of a wide array of silyl ethers.[1][2] The driving force for the reaction is the high affinity of silicon for fluoride, leading to the formation of a strong silicon-fluoride bond.[3] This protocol focuses on the use of TBAF hydrate, the commercially available and commonly used form of the reagent.

Mechanism of Action

The deprotection of silyl ethers with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This attack forms a transient, pentacoordinate silicon intermediate. This intermediate is unstable and readily collapses, cleaving the silicon-oxygen bond to yield the corresponding alkoxide and a stable silyl fluoride byproduct. A subsequent aqueous or acidic workup protonates the alkoxide to furnish the desired alcohol.[1][3]

Data Presentation: Deprotection of Various Silyl Ethers with TBAF

The efficiency of TBAF-mediated deprotection is influenced by the steric bulk of the silyl group, the nature of the substrate, and the reaction conditions. The following table summarizes representative data for the deprotection of common silyl ethers.

| Silyl Ether | Substrate Type | TBAF (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) |

| TBDMS | Secondary Alcohol | 1.1 | THF | 0 to RT | 45 min | 32 |

| TBDMS | Primary Alcohol | 1.0 | THF | RT | Overnight | 99 |

| TBDMS | Complex Polyol | 1.2 | THF | RT | 48 h | 97 |

| TBDMS | Diol Derivative | 1.0 (per OH) | THF | RT | 18 h | 97 |

| TBDPS | Primary Alcohol | 1.1 | THF | 0 to RT | 1-4 h | High |

| TIPS | Primary Alcohol (in presence of tertiary TES) | 1.1 | THF | RT | - | High |

| TES | Secondary Alcohol (in presence of primary TBDPS) | - | THF | RT | - | Quantitative |

Note: Reaction times and yields are highly substrate-dependent and may require optimization. The basicity of TBAF can sometimes lead to side reactions; in such cases, buffering with a mild acid like acetic acid may be beneficial.[1]

Experimental Protocols

General Protocol for the Deprotection of a TBDMS Ether

This protocol provides a general starting point for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers.

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF (to achieve a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 1 M TBAF solution in THF (1.1–1.5 equiv.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[4]

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.[5]

Protocol for the Selective Deprotection of a Primary TIPS Ether

This protocol demonstrates the selective deprotection of a primary triisopropylsilyl (TIPS) ether in the presence of a more sterically hindered silyl ether, such as a tertiary triethylsilyl (TES) ether.

Materials:

-

Substrate containing both primary TIPS and tertiary TES ethers

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Standard workup reagents (as listed in Protocol 1)

Procedure:

-

Dissolve the substrate (1.0 equiv.) in anhydrous THF.

-

Add TBAF (1.1 equiv.) at room temperature.

-

Stir the reaction and monitor by TLC for the disappearance of the starting material.

-

Once the selective deprotection is complete, perform the workup and purification as described in the general protocol. This procedure can afford the product with the tertiary TES ether intact in high yield.[1]

Mandatory Visualizations

Caption: Experimental workflow for silyl ether deprotection.

Caption: Mechanism of TBAF-mediated silyl ether deprotection.

Safety Precautions

-

Tetrabutylammonium fluoride is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.[6]

-

TBAF is basic and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Handle TBAF in a well-ventilated fume hood.

-

Contact with acids can liberate toxic hydrogen fluoride gas.[6]

Troubleshooting

-

Low Yields: The basic nature of TBAF can lead to the decomposition of base-sensitive substrates.[5] In such cases, buffering the reaction mixture with a weak acid like acetic acid is recommended.[1] For water-soluble products where aqueous workup is challenging, a non-aqueous workup procedure using a sulfonic acid resin and calcium carbonate can be employed.[7]

-

Incomplete Reaction: For sterically hindered silyl ethers, the reaction may require longer reaction times, elevated temperatures, or an increased amount of TBAF.[1]

-

Lack of Selectivity: Achieving selectivity between different silyl ethers depends on their relative steric and electronic properties. Fine-tuning the reaction temperature and the amount of TBAF can improve selectivity.[1]

Conclusion

The deprotection of silyl ethers using TBAF hydrate is a robust and versatile method in organic synthesis. The protocols provided herein offer a solid foundation for researchers to effectively cleave a variety of silyl ethers. By understanding the reaction mechanism and potential side reactions, and by carefully selecting the reaction conditions, high yields of the desired alcohols can be achieved. The provided data and workflows serve as a valuable resource for the successful application of this important transformation in complex molecule synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tetrabutylammonium Fluoride Hydrate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) hydrate (B1144303) is emerging as a versatile reagent in modern peptide synthesis, offering a mild and selective alternative to traditional methods for key synthetic steps. Primarily recognized for its role in the removal of silyl (B83357) protecting groups, its application has expanded to include the cleavage of peptides from solid-phase resins and the deprotection of N-terminal protecting groups. These application notes provide a comprehensive overview of the utility of TBAF hydrate in peptide synthesis, including detailed protocols, quantitative data, and safety guidelines to facilitate its integration into research and development workflows.

The primary advantage of employing TBAF hydrate lies in its milder reaction conditions compared to the harsh acidic environments, such as trifluoroacetic acid (TFA), typically used for peptide cleavage. This mildness can be particularly beneficial for the synthesis of peptides containing acid-sensitive functionalities or complex modifications. This document will detail the known applications, present available quantitative data, and provide step-by-step experimental protocols for the use of TBAF hydrate.

Data Presentation

The following tables summarize the quantitative data available for the application of tetrabutylammonium fluoride hydrate in peptide synthesis.

Table 1: Peptide Cleavage from Solid-Phase Resin using TBAF Hydrate

| Peptide Sequence | Resin Type | Cleavage Conditions | Yield (%) | Purity | Reference |

| [D-Ala², Leu⁵]-enkephalin | Benzyl (B1604629) ester resin | 0.05 M TBAF·3H₂O in DMF, 25°C, 30 min (x2) | 54 (total from two treatments) | Not specified | [1] |

| Boc-L-Tyr-D-Ala-Gly-L-Phe-L-Leu-OH | Benzyl ester resin | 0.05 M TBAF·3H₂O in DMF, 30 min (x2) | 46 (overall) | Not specified | [1] |

Table 2: Stability of Common Protecting Groups to TBAF Hydrate

| Protecting Group | Stability | Comments | Reference |

| tert-Butyl (tBu) | Stable | t-Butyl esters are reported to be almost completely stable. | [1] |

| 2-Bromobenzyloxycarbonyl (2-BrZ) | Labile | Not completely removed under standard cleavage conditions. | [1] |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Labile | Can be rapidly removed with TBAF hydrate in the presence of a thiol scavenger. | [2] |

| tert-Butoxycarbonyl (Boc) | Generally Stable | While primarily acid-labile, some reports suggest TBAF may not cleave Boc groups in the absence of other reactive functionalities. However, this should be evaluated on a case-by-case basis. | [3] |